6-Methoxyoxindole
Overview
Description
6-Methoxyoxindole is an organic compound with the molecular formula C(_9)H(_9)NO(_2) It is a derivative of oxindole, featuring a methoxy group at the sixth position of the indole ring
Mechanism of Action
Target of Action
6-Methoxyoxindole is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the activity of certain enzymes, modulate immune responses, and interfere with the replication of viruses .
Biochemical Analysis
Biochemical Properties
6-Methoxyoxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tryptophan dioxygenase, which is involved in the catabolism of tryptophan. This compound can act as an inhibitor of this enzyme, thereby affecting the levels of tryptophan and its metabolites. Additionally, this compound has been shown to interact with myeloperoxidase, inhibiting its chlorinating activity and the generation of hypochlorous acid by activated leukocytes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of myeloperoxidase by binding to its active site, preventing the formation of hypochlorous acid. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcriptional and post-transcriptional processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained inhibition of inflammatory pathways and persistent anticancer effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to exert anti-inflammatory and anticancer effects without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with tryptophan dioxygenase also affects the kynurenine pathway, a major route of tryptophan catabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its activity and function. For instance, its interaction with nuclear receptors can modulate gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxyoxindole can be synthesized through several methods. One common approach involves the cyclization of 6-methoxyindole-2-carboxylic acid under acidic conditions. Another method includes the reaction of 6-methoxyindole with an oxidizing agent such as potassium permanganate or chromium trioxide, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyoxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methoxyindole-2,3-dione.
Reduction: Reduction reactions can convert it to 6-methoxyindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: 6-Methoxyindole-2,3-dione.
Reduction: 6-Methoxyindoline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyoxindole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Comparison with Similar Compounds
6-Methoxyindole: Lacks the oxindole structure but shares the methoxy substitution.
6-Hydroxyoxindole: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyoxindole: Methoxy group at the fifth position instead of the sixth.
Uniqueness: 6-Methoxyoxindole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the sixth position can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other oxindole derivatives.
Properties
IUPAC Name |
6-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQGUGIJKUSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383153 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-19-6 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyoxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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